![molecular formula C8H3ClF3NO4 B1602889 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid CAS No. 350488-79-8](/img/structure/B1602889.png)
4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid
Overview
Description
4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H3ClF3NO4 . It has an average mass of 269.562 Da and a monoisotopic mass of 268.970276 Da .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid consists of a benzene ring substituted with a chloro group, a nitro group, and a trifluoromethyl group . The carboxylic acid group is attached to the benzene ring .Scientific Research Applications
Synthesis of Salicylanilide Esters
“4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid” can be used in the synthesis of salicylanilide esters. These esters have been studied for their potential as antimycotic agents against various fungal strains. The trifluoromethyl group in the benzoic acid could enhance the antifungal activity of these compounds .
2. Internal Standard in Ultra Trace Analysis This compound may serve as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method. The presence of the trifluoromethyl group aids in the detection and quantification of similar compounds .
Solubility Studies
The solubility of “4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid” in dense carbon dioxide could be evaluated to investigate the influence of fluorination on the solubility of organic pharmaceuticals, which is crucial for drug formulation and delivery .
Pharmaceutical Research
Due to its unique physicochemical properties, this compound might be used in pharmaceutical research to develop new medications, especially considering the impact of fluorination on biological activity .
Safety and Hazards
Mechanism of Action
Target of Action
Benzoic acid derivatives are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzoic acid derivatives can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Benzoic acid derivatives are known to be involved in various biochemical pathways, depending on their specific functional groups and targets .
Pharmacokinetics
It’s also known to be a CYP1A2 inhibitor . The compound’s Log Po/w (iLOGP) is 0.96, indicating its lipophilicity . These properties can impact the compound’s bioavailability.
properties
IUPAC Name |
4-chloro-3-nitro-5-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO4/c9-6-4(8(10,11)12)1-3(7(14)15)2-5(6)13(16)17/h1-2H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHLEMNSBVDXQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622767 | |
Record name | 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
350488-79-8 | |
Record name | 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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